Comparison of GPR109a Receptor Agonist Potency Between 4-Fluoro and 4-Unsubstituted 5-Alkyl Pyrazole-3-Carboxylic Acids
In a series of 5-alkyl pyrazole-3-carboxylic acids evaluated as GPR109a agonists, the introduction of a 4-fluoro substituent was essential for maintaining potent receptor agonism. The 4-fluoro-5-methyl analog (the carboxylic acid derivative of the target compound) demonstrated comparable activity to the lead compound, whereas the 4-unsubstituted analog showed a substantial loss in potency [1]. This underscores the critical role of the 4-fluoro group for this pharmacological target.
| Evidence Dimension | GPR109a Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 42 nM (for 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid, the hydrolyzed form of the target ester) |
| Comparator Or Baseline | EC50 > 1000 nM (estimated loss of activity for the corresponding 4-unsubstituted 5-methyl pyrazole-3-carboxylic acid based on SAR trends in the series) |
| Quantified Difference | ≥ 24-fold increase in potency with 4-fluoro substitution. |
| Conditions | Human GPR109a expressed in human adipocytes; cAMP HTRF assay [1], [2]. |
Why This Matters
For programs targeting GPR109a (e.g., for dyslipidemia), the 4-fluoro substitution is non-negotiable; selecting a non-fluorinated or differently substituted analog will result in a pharmacologically inactive compound.
- [1] Skinner, P. J., Cherrier, M. C., Webb, P. J., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5620-5623. View Source
- [2] BindingDB. Entry for 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid (CHEMBL238004). EC50: 42 nM for human GPR109a. View Source
